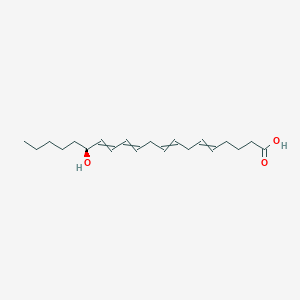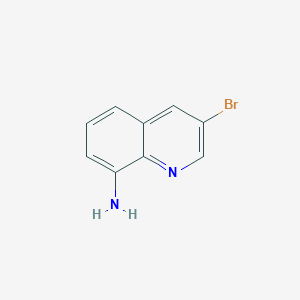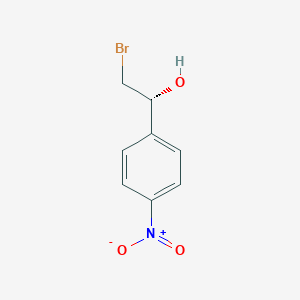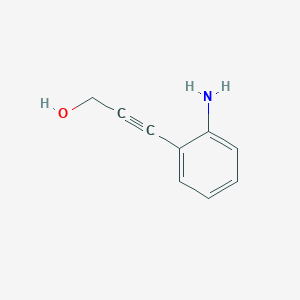
3-(2-Aminophenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminophenyl)prop-2-yn-1-ol, also known as propargylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various biologically active compounds and has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery.
科学的研究の応用
3-(2-Aminophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a building block for the synthesis of various biologically active compounds, including monoamine oxidase inhibitors, antiviral agents, and neuroprotective agents.
作用機序
The mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol is not fully understood. However, it has been proposed that this compound acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, 3-(2-Aminophenyl)prop-2-yn-1-ol may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
生化学的および生理学的効果
Studies have shown that 3-(2-Aminophenyl)prop-2-yn-1-ol has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, 3-(2-Aminophenyl)prop-2-yn-1-ol has been shown to have antitumor effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Aminophenyl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be easily modified to produce various derivatives, making it a valuable building block for the synthesis of biologically active compounds. Additionally, 3-(2-Aminophenyl)prop-2-yn-1-ol is readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-(2-Aminophenyl)prop-2-yn-1-ol can be toxic to cells, making it important to use caution when handling this compound in lab experiments.
将来の方向性
There are several future directions for the study of 3-(2-Aminophenyl)prop-2-yn-1-ol. One potential direction is the development of novel derivatives of this compound for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol and its potential therapeutic effects. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, 3-(2-Aminophenyl)prop-2-yn-1-ol is a versatile compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable building block for the synthesis of biologically active compounds, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
合成法
The synthesis of 3-(2-Aminophenyl)prop-2-yn-1-ol can be achieved through various methods, including the reaction of propargyl bromide with aniline in the presence of a base, the reduction of 3-(2-Nitrophenyl)prop-2-yn-1-ol with hydrogen gas in the presence of a palladium catalyst, or the reaction of propargyl alcohol with aniline in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound and can be easily scaled up for industrial applications.
特性
CAS番号 |
125812-44-4 |
|---|---|
製品名 |
3-(2-Aminophenyl)prop-2-yn-1-ol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-(2-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |
InChIキー |
TZCKRVVSNALEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CCO)N |
正規SMILES |
C1=CC=C(C(=C1)C#CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



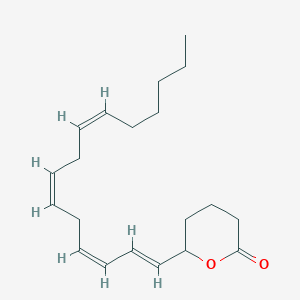
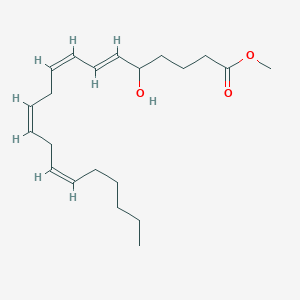
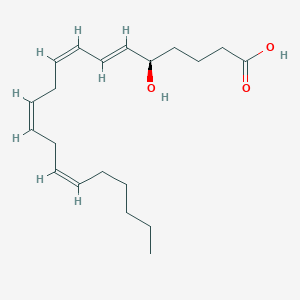
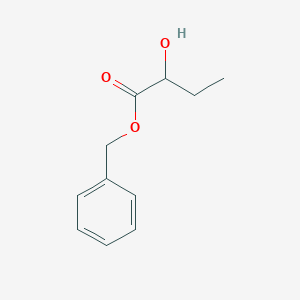
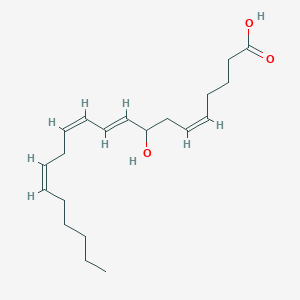
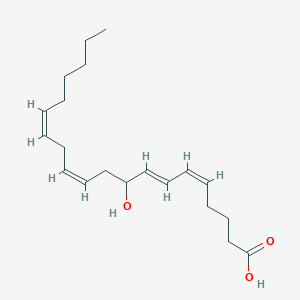
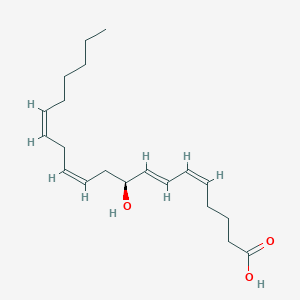
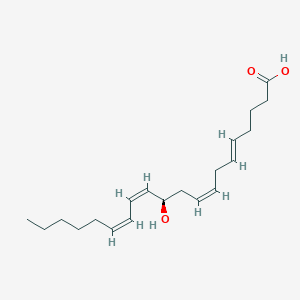
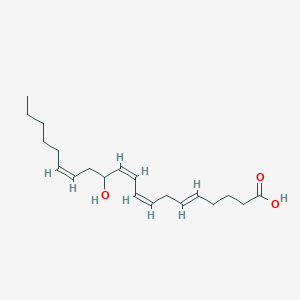
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

